6-Methyl-1H-indazol-7-ol is classified as an indazole derivative, specifically a substituted indazole where a methyl group is present at the sixth position and a hydroxyl group at the seventh position. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of 6-methyl-1H-indazol-7-ol can be achieved through various methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and time to optimize yields. For example, using solvents like ethanol or methanol can enhance solubility and reaction rates.
The molecular formula of 6-methyl-1H-indazol-7-ol is , with a molecular weight of approximately 148.16 g/mol. The structure features:
6-Methyl-1H-indazol-7-ol can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of reagents and conditions will influence the selectivity and yield of the desired products.
The mechanism of action for compounds like 6-methyl-1H-indazol-7-ol often involves interactions with biological targets such as enzymes or receptors.
For example, studies have shown that indazole derivatives can inhibit certain kinases involved in cancer progression, leading to reduced cell proliferation. The exact mechanism may involve binding to active sites or allosteric sites on target proteins, thereby modulating their activity .
6-Methyl-1H-indazol-7-ol is typically a white to off-white crystalline solid with moderate solubility in polar solvents like water and ethanol.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Approximately 150 °C |
Boiling Point | Not readily available |
Solubility | Soluble in ethanol, water |
These properties indicate its potential utility in various formulations.
6-Methyl-1H-indazol-7-ol has several applications in scientific research:
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and structural versatility. The bicyclic aromatic system, featuring a pyrazole ring fused to benzene, provides a stable framework for interactions with biological targets. 6-Methyl-1H-indazol-7-ol exemplifies this potential, containing both hydrogen bond donor/acceptor capabilities (N1, N2, OH) and a lipophilic methyl group that enhances target binding [1] [8]. These compounds exhibit remarkable target promiscuity, with documented activities including:
Table 1: Therapeutic Applications of Indazole Derivatives
Biological Target | Indazole Derivative | Therapeutic Area |
---|---|---|
JNK2 kinase | 5-{3-[4-(Isopropyl)phenyl]-1H-indazol-5-yl}-2H-tetrazole | Rheumatoid arthritis, Osteoarthritis |
5-HT₂ receptors | 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | Ocular hypertension, Glaucoma |
Monoamine oxidase B | C5-substituted indazoles | Neurodegenerative disorders |
nNOS | 1H-Indazole-7-carbonitrile | Neurological disorders |
The 6-methyl-7-hydroxy substitution pattern confers distinctive physicochemical and pharmacophoric properties to the indazole core:
Table 2: Hydrogen Bonding Capacity of 6-Methyl-1H-indazol-7-ol
Functional Group | H-Bond Donor | H-Bond Acceptor | Interaction Energy (kJ/mol) |
---|---|---|---|
7-Hydroxy | Yes | Yes | -25.3 (donor), -18.7 (acceptor) |
N1-H | Yes | No | -21.5 |
N2 | No | Yes | -15.8 |
Bioactivity profiles vary significantly with substitution patterns, highlighting the unique advantages of the 6-methyl-7-hydroxy motif:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7